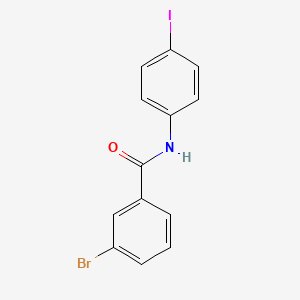![molecular formula C23H19BrCl2N2O3 B11552347 N'-[(E)-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11552347.png)
N'-[(E)-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2,4-dichlorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-{4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]-2,4-DICHLOROBENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of bromophenyl, methoxy, ethoxy, and dichlorobenzohydrazide groups, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]-2,4-DICHLOROBENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of 4-bromophenyl methoxy compound: This step involves the reaction of 4-bromophenol with methoxy reagents under controlled conditions.
Condensation Reaction: The final step involves the condensation of the intermediate with 2,4-dichlorobenzohydrazide under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification steps: Including crystallization, filtration, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]-2,4-DICHLOROBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for specific reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-[(E)-{4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]-2,4-DICHLOROBENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-{4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]-2,4-DICHLOROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Affecting their activity and leading to biological effects.
Modulate signaling pathways: Influencing cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-3-methoxybenzamide: Shares structural similarities but differs in functional groups.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another related compound with different biological activities.
Uniqueness
N’-[(E)-{4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]-2,4-DICHLOROBENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H19BrCl2N2O3 |
|---|---|
Molecular Weight |
522.2 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C23H19BrCl2N2O3/c1-2-30-22-11-16(5-10-21(22)31-14-15-3-6-17(24)7-4-15)13-27-28-23(29)19-9-8-18(25)12-20(19)26/h3-13H,2,14H2,1H3,(H,28,29)/b27-13+ |
InChI Key |
YOXROPCCEYQHSP-UVHMKAGCSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)Br |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate](/img/structure/B11552274.png)

![Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]-](/img/structure/B11552288.png)
![N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11552289.png)

![2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate](/img/structure/B11552310.png)
![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11552315.png)
![2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11552323.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11552325.png)
![2-[(E)-{[(4-Benzamidophenyl)formamido]imino}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B11552329.png)
![2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11552337.png)
![2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11552341.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromo-6-methoxyphenol)](/img/structure/B11552354.png)
![4-[(E)-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B11552355.png)
